s-Triazine, 2-[(4-chloro-m-tolyl)thio]-4,6-bis(trichloromethyl)-
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Overview
Description
s-Triazine, 2-[(4-chloro-m-tolyl)thio]-4,6-bis(trichloromethyl)- is a derivative of the s-triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and materials science. This compound is characterized by the presence of a triazine ring substituted with a 4-chloro-m-tolylthio group and two trichloromethyl groups. The unique structure of this compound imparts specific chemical and physical properties that make it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazine, 2-[(4-chloro-m-tolyl)thio]-4,6-bis(trichloromethyl)- typically involves the trimerization of nitriles or the reaction of cyanuric chloride with appropriate thiol and chloro-substituted aromatic compounds. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the triazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
s-Triazine, 2-[(4-chloro-m-tolyl)thio]-4,6-bis(trichloromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The trichloromethyl groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding thiols.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include substituted triazines, sulfoxides, sulfones, and thiols, depending on the reaction conditions and reagents used .
Scientific Research Applications
s-Triazine, 2-[(4-chloro-m-tolyl)thio]-4,6-bis(trichloromethyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of s-Triazine, 2-[(4-chloro-m-tolyl)thio]-4,6-bis(trichloromethyl)- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Atrazine: A widely used herbicide with a similar triazine core structure.
Simazine: Another herbicide with similar applications and structure.
Cyanuric Chloride: A precursor for various triazine derivatives.
Uniqueness
s-Triazine, 2-[(4-chloro-m-tolyl)thio]-4,6-bis(trichloromethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other triazine derivatives. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C12H6Cl7N3S |
---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenyl)sulfanyl-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C12H6Cl7N3S/c1-5-4-6(2-3-7(5)13)23-10-21-8(11(14,15)16)20-9(22-10)12(17,18)19/h2-4H,1H3 |
InChI Key |
FBQTUQSPLHKJJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)SC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
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